6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one
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Overview
Description
6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one, also known as Spiromesifen Metabolite M01, is a chemical compound with the molecular formula C17H20O3 and a molecular weight of 272.34 g/mol . This compound is a metabolite of Spiromesifen, which is a spirocyclic tetronic acid used as an environmentally friendly pesticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one involves the reaction of mesityl oxide with a suitable reagent to form the spirocyclic structure. The reaction conditions typically include the use of a base and a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Formation of 6-oxo-1-oxaspiro[4.4]non-3-en-2-one.
Reduction: Formation of 6-hydroxy-1-oxaspiro[4.4]non-3-en-2,4-diol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pesticides and pharmaceuticals.
Industry: Used in the formulation of environmentally friendly pesticides.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets and pathways. As a metabolite of Spiromesifen, it acts as a lipid synthesis inhibitor, disrupting the normal metabolic processes in pests. This leads to the inhibition of growth and reproduction in target organisms .
Comparison with Similar Compounds
Similar Compounds
Spiromesifen: The parent compound, used as a pesticide.
Spirotetramat: Another spirocyclic tetronic acid with similar pesticidal properties.
Spirodiclofen: A related compound used as an acaricide.
Uniqueness
6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one is unique due to its specific spirocyclic structure and its role as a metabolite of Spiromesifen. This gives it distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
9-hydroxy-1-oxaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C8H10O3/c9-6-2-1-4-8(6)5-3-7(10)11-8/h3,5-6,9H,1-2,4H2 |
InChI Key |
NRLRZJGREAGCRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)C=CC(=O)O2)O |
Origin of Product |
United States |
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